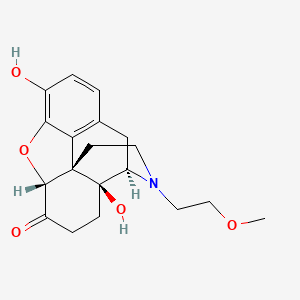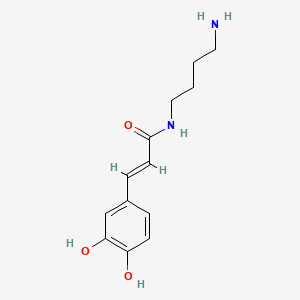
N-Caffeoylputrescine
概要
説明
準備方法
合成経路と反応条件: N-カフェオイルプトレシン、(E)-は、特定の条件下でカフェ酸とプトレシンを反応させることで合成できます。 反応には通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を用い、アミド結合の形成を促進します . 反応は、室温でジメチルホルムアミド(DMF)などの有機溶媒中で行われます .
工業的製造方法: これには、連続フローリアクターと自動化システムを使用して、一貫した生産を確保することが含まれる場合があります .
化学反応の分析
反応の種類: N-カフェオイルプトレシン、(E)-は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
主な生成物:
酸化: キノンおよびその他の酸化誘導体の形成.
還元: 対応する飽和アミドの形成.
置換: 置換アミドおよびその他の誘導体の形成.
科学研究への応用
N-カフェオイルプトレシン、(E)-は、いくつかの科学研究への応用があります。
科学的研究の応用
N-Caffeoylputrescine, (E)- has several scientific research applications:
作用機序
N-カフェオイルプトレシン、(E)-は、主に植物の防御経路との相互作用を通じてその効果を発揮します。 これは、植物の食草動物に対する防御に不可欠な、ジャスモン酸(JA)シグナル伝達経路に関与しています . この化合物は、フェノールアミドの産生を制御するMYB8などの転写因子によって調節されます . JA経路が活性化されると、N-カフェオイルプトレシン、(E)-は、植物をより食べにくくすることで、食草動物を撃退するのに役立ちます .
類似の化合物との比較
類似の化合物:
N-フェルロイルプトレシン: 植物の防御特性が類似した別のフェノールアミド.
N-デカカフェオイルスペルミジン: 生合成経路が類似した関連化合物.
独自性: N-カフェオイルプトレシン、(E)-は、JAシグナル伝達経路における特定の役割と、食草動物を撃退する効果により、独自性があります . その構造により、特定の分子標的に結合することができ、植物の防御機構を研究するための貴重な化合物となっています .
類似化合物との比較
N-Feruloylputrescine: Another phenolamide with similar plant defense properties.
N-Decaffeoylspermidine: A related compound with similar biosynthetic pathways.
Uniqueness: N-Caffeoylputrescine, (E)- is unique due to its specific role in the JA signaling pathway and its effectiveness in repelling herbivores . Its structure allows it to interact with specific molecular targets, making it a valuable compound for studying plant defense mechanisms .
特性
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZNZCYTXQYEHT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26148-06-1 | |
| Record name | N-Caffeoylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CAFFEOYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Paucine?
A1: Paucine (N-Caffeoylputrescine) is a phenolic amide composed of caffeic acid and putrescine. While a specific study dedicated solely to Paucine's spectroscopic data wasn't found in the provided research, its structure was elucidated in the context of other studies. For example, its presence was confirmed in the flower buds of Magnolia biondii Pamp using spectroscopic analysis. []
Q2: What are the known biological activities of Paucine?
A2: Paucine has been identified as a potential antioxidant. In a study investigating red pepper cultivars, Paucine demonstrated significant radical-scavenging activity and protective effects against oxidative stress in HepG2 cells. []
Q3: Are there any known structure-activity relationship (SAR) studies on Paucine?
A3: While the provided research doesn't delve into specific SAR studies for Paucine, its antioxidant activity is likely influenced by the presence of the caffeic acid moiety, a known antioxidant. Modifications to either the caffeic acid or the putrescine portion could potentially alter its activity and should be further investigated.
Q4: What is the environmental impact and degradation pathway of Paucine?
A4: The provided research doesn't contain information regarding the environmental impact or degradation of Paucine. As a natural compound found in various plant species, further research is needed to assess its persistence, potential for bioaccumulation, and overall impact on the environment.
Q5: What analytical methods are used to identify and quantify Paucine?
A5: Several studies utilized chromatographic techniques to isolate and identify Paucine. For instance, researchers used a combination of silica gel, Sephadex LH-20, MCI gel, and RP-18 column chromatography to isolate Paucine from Exochorda racemosa. [] Further identification was achieved through spectroscopic analysis, including techniques like NMR and mass spectrometry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


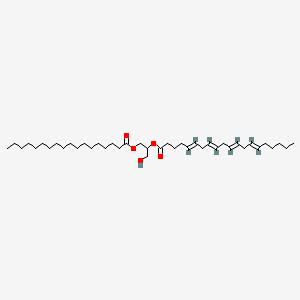
![(4R,4aS,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1232492.png)

![3-methylbutyl (1S,5R,7R)-4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate](/img/structure/B1232495.png)
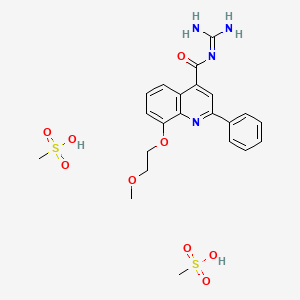




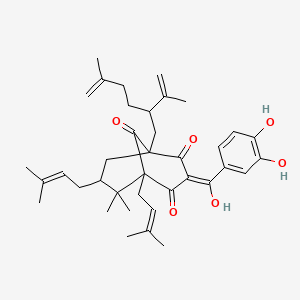
![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)
![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)
